molecular formula C15H20O3 B14753028 7-Ketoisodrimenin

7-Ketoisodrimenin

Cat. No.: B14753028
M. Wt: 248.32 g/mol
InChI Key: DUXBZCLJTPCFOX-NHYWBVRUSA-N
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Description

7-Ketoisodrimenin is a naturally occurring sesquiterpenoid with the chemical name 3-acetyl-7-oxo-dehydro-δ^5-isodrimenin. It is a white crystalline solid known for its phenone characteristics. This compound has garnered interest in various fields, including medicine and food, due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketoisodrimenin typically begins with drim-8-en-7-one. The process involves several steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7-Ketoisodrimenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Pyridinium chlorochromate (PCC)

    Reducing Agents: Nickel boride, Raney nickel

Major Products Formed:

Mechanism of Action

The exact mechanism of action of 7-Ketoisodrimenin is not fully understood. it is believed to exert its effects through specific biochemical pathways that may involve selective anticancer activity . Further research is needed to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific chemical structure and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(5aS,9aS)-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1,4-dione

InChI

InChI=1S/C15H20O3/c1-14(2)5-4-6-15(3)11(14)7-10(16)9-8-18-13(17)12(9)15/h11H,4-8H2,1-3H3/t11-,15-/m0/s1

InChI Key

DUXBZCLJTPCFOX-NHYWBVRUSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC(=O)C3=C2C(=O)OC3)(C)C

Canonical SMILES

CC1(CCCC2(C1CC(=O)C3=C2C(=O)OC3)C)C

Origin of Product

United States

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